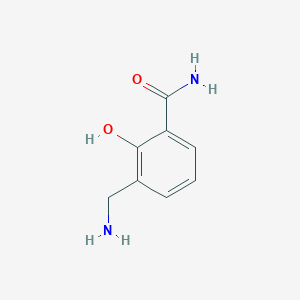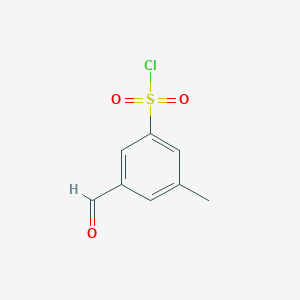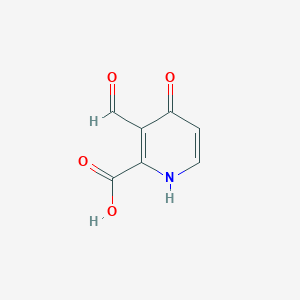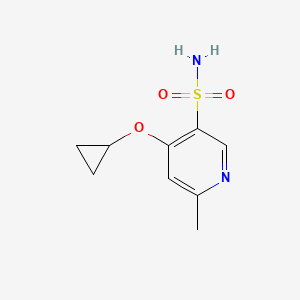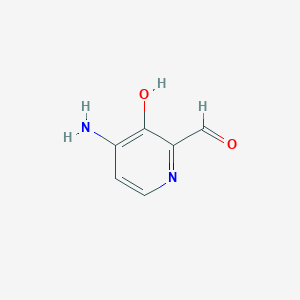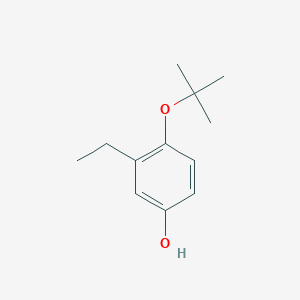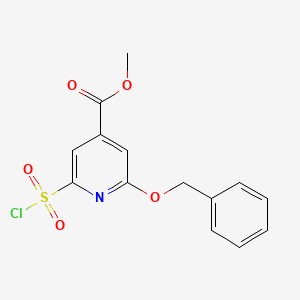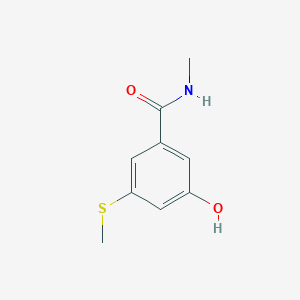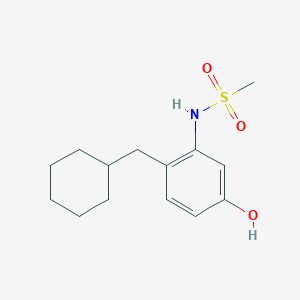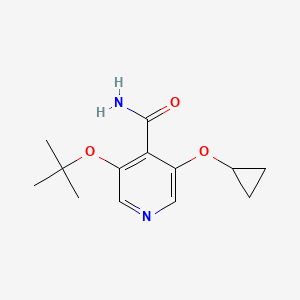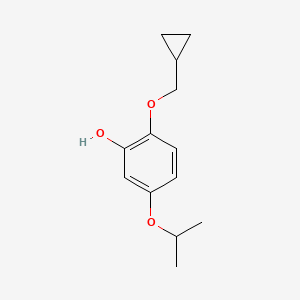
2-(Cyclopropylmethoxy)-5-isopropoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethoxy)-5-isopropoxyphenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and an isopropoxy group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-isopropoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxybenzoic acid with cyclopropylmethanol and isopropyl alcohol under acidic conditions to form the desired product. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or concentrated sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound .
化学反応の分析
Types of Reactions
2-(Cyclopropylmethoxy)-5-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
2-(Cyclopropylmethoxy)-5-isopropoxyphenol has several scientific research applications:
作用機序
The mechanism of action of 2-(Cyclopropylmethoxy)-5-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, affecting cellular signaling and function .
類似化合物との比較
Similar Compounds
2-(Cyclopropylmethoxy)phenylboronic acid: Shares the cyclopropylmethoxy group but differs in the presence of a boronic acid group instead of an isopropoxy group.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Contains a similar cyclopropylmethoxy group but has additional difluoromethoxy and carboxylic acid groups.
Uniqueness
2-(Cyclopropylmethoxy)-5-isopropoxyphenol is unique due to the combination of its cyclopropylmethoxy and isopropoxy groups attached to a phenol ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
2-(cyclopropylmethoxy)-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O3/c1-9(2)16-11-5-6-13(12(14)7-11)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
InChIキー |
SDTANZMAHPJZOR-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=C(C=C1)OCC2CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


